molecular formula C24H27N3O5S B2697587 N-methyl-N-(4-(4-methylpiperazin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 923256-57-9

N-methyl-N-(4-(4-methylpiperazin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2697587
CAS No.: 923256-57-9
M. Wt: 469.56
InChI Key: YCPRDNHEWSPCAZ-UHFFFAOYSA-N
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Description

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs . Piperazine itself is a heterocyclic organic compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, N-Methylpiperazine has a melting point of -6 °C and a boiling point of 138 °C .

Scientific Research Applications

Synthesis and Chemical Properties

New carboxamides and sulfonamides containing alkyl and heterocyclic fragments were synthesized, demonstrating the reactivity and potential for diverse applications in chemical synthesis. For example, the synthesis of 10,10-Dioxo-10H-10λ6-phenoxathiine-2,8-dicarboxamides involves creating compounds with complex structures that could be relevant to understanding the chemical behavior of similar sulfonamides (Ignatovich et al., 2019).

Mechanism of Action in Chemical Reactions

The study of sulfonation of anthracenes, including 9-alkylanthracenes, provides insight into the reactivity and mechanisms of sulfonamide compounds in chemical reactions, offering a foundation for exploring the reactivity of similar sulfonamide-based chemicals (Griendt & Cerfontain, 1979).

Potential Therapeutic Applications

Research on sulfonamides has also explored their potential therapeutic applications. For instance, N-arylsulfonyl-α-amino carboxamides were investigated for their efficacy in murine models of contact hypersensitivity, highlighting the therapeutic potential of sulfonamide derivatives in treating dermatological inflammatory conditions (Abeywardane et al., 2016).

Antioxidant Activity

A new class of sulfone/sulfonamide-linked compounds demonstrated antioxidant activity, suggesting that such structures could be useful in the development of antioxidants. This indicates the broad utility of sulfonamide derivatives beyond their conventional applications (Padmaja et al., 2014).

Photodimerization Studies

The photochemical dimerization of certain sulfonamide derivatives underlines the unique reactivity of these compounds under light exposure, offering pathways to novel materials and insights into photoreactivity (Becker et al., 1988).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some piperazine derivatives are used as acetylcholinesterase inhibitors in the treatment of Alzheimer’s disease .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, N-Methylpiperazine is associated with several hazard statements including H226, H312, H314, H317, H330, H331, H332 .

Properties

IUPAC Name

N-methyl-N-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-9,10-dioxoanthracene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-25-12-14-27(15-13-25)22(28)8-5-11-26(2)33(31,32)17-9-10-20-21(16-17)24(30)19-7-4-3-6-18(19)23(20)29/h3-4,6-7,9-10,16H,5,8,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPRDNHEWSPCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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